molecular formula C8H6FIO2 B599067 Methyl 5-fluoro-2-iodobenzoate CAS No. 1202897-48-0

Methyl 5-fluoro-2-iodobenzoate

Cat. No. B599067
Key on ui cas rn: 1202897-48-0
M. Wt: 280.037
InChI Key: BRUNIDAHRLZQOH-UHFFFAOYSA-N
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Patent
US09062033B2

Procedure details

To a solution of 3-fluoro-6-iodo benzoic acid (50 g; 0.18 mol) in methanol (220 ml) were added 10 ml of sulfuric acid and the mixture heated at reflux for 24 hours. After that the solvent was evaporated and the crude mixture diluted with water and extracted with dichloromethane (3×70 ml), the organic phases were collected, washed with bicarbonate (3×100 ml), dried over sodium sulphate and concentrated to yield the desired compound (51 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:8]([I:11])=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].S(=O)(=O)(O)O.[CH3:17]O>>[F:1][C:2]1[CH:3]=[C:4]([C:8]([I:11])=[CH:9][CH:10]=1)[C:5]([O:7][CH3:17])=[O:6]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C(=CC1)I
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
220 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After that the solvent was evaporated
ADDITION
Type
ADDITION
Details
the crude mixture diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×70 ml)
CUSTOM
Type
CUSTOM
Details
the organic phases were collected
WASH
Type
WASH
Details
washed with bicarbonate (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=O)OC)C(=CC1)I
Measurements
Type Value Analysis
AMOUNT: MASS 51 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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